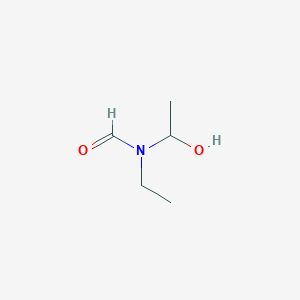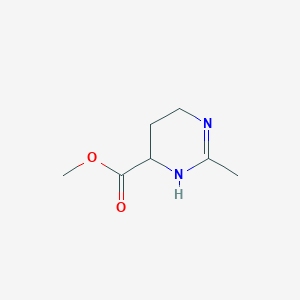
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
226247-00-3 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
DQBNBFWGRZJQLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCC(N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
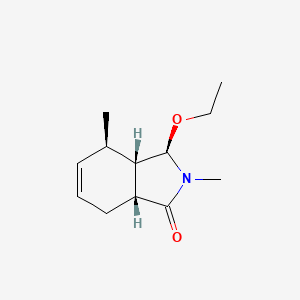
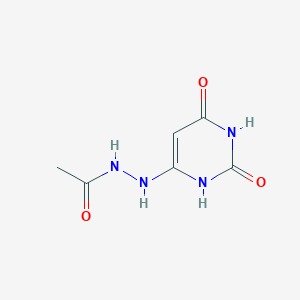
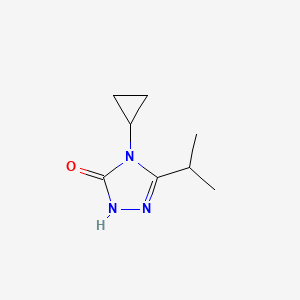
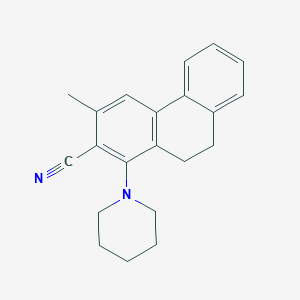
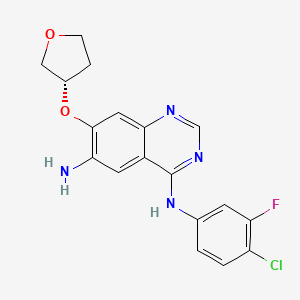
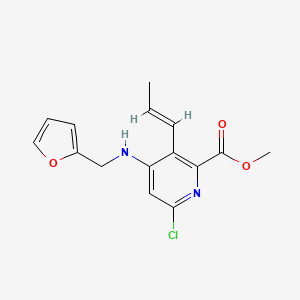
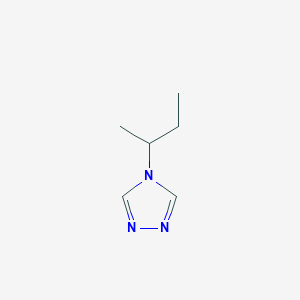
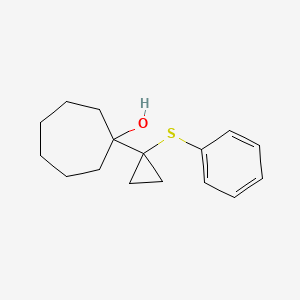
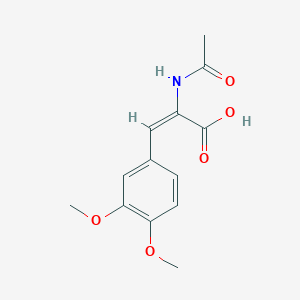
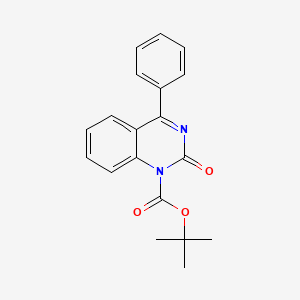

![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
